![molecular formula C20H19ClNO4+ B12824565 9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)
9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berberine hydrochloride is a naturally occurring isoquinoline alkaloid found in various plants, particularly in the Berberis genus. It has been traditionally used in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties . Berberine hydrochloride has gained attention in modern medicine for its potential therapeutic effects on diabetes, high cholesterol, and high blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberine hydrochloride can be synthesized through several methods. One common method involves the extraction of berberine from plant sources, followed by its conversion to berberine hydrochloride. The process typically includes the following steps :
Extraction: The root coarse powder of Berberis species is screened and immersed in a sulfuric acid aqueous solution.
Neutralization: Lime milk is added to neutralize the sulfuric acid, adjusting the pH to 7.
Filtration and Heating: The filtrate is heated with ethanol, followed by a backflow process.
Precipitation: Acetic acid and hydrochloric acid are added to precipitate berberine hydrochloride, which is then dried to obtain the refined product.
Industrial Production Methods
In industrial settings, berberine hydrochloride is often produced using advanced techniques such as the thin-film dispersion hydration method to prepare liposomes, enhancing its bioavailability and antioxidant activity .
Chemical Reactions Analysis
Types of Reactions
Berberine hydrochloride undergoes various chemical reactions, including:
Oxidation: Gut microbiota can convert berberine into oxyberberine through an oxidation reaction.
Reduction: Berberine hydrochloride can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: Berberine hydrochloride can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products
Oxidation: Oxyberberine is a major product formed through oxidation.
Reduction and Substitution: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Berberine hydrochloride has a wide range of scientific research applications :
Chemistry: Used as a natural dye due to its strong yellow fluorescence under ultraviolet light.
Biology: Studied for its effects on gut microbiota and its potential to modulate immune responses.
Medicine: Investigated for its therapeutic effects on diabetes, cardiovascular diseases, and cancer.
Industry: Utilized in the development of liposomes and nanoparticles for drug delivery.
Mechanism of Action
Berberine hydrochloride exerts its effects through multiple molecular targets and pathways :
AMP-activated protein kinase (AMPK): Activates AMPK, leading to improved glucose and lipid metabolism.
Nuclear factor κB (NF-κB): Inhibits NF-κB, reducing inflammation.
Mitogen-activated protein kinase (MAPK): Modulates MAPK pathways, affecting cell growth and apoptosis.
Protein kinase B (Akt): Influences Akt signaling, impacting cell survival and metabolism.
Comparison with Similar Compounds
Berberine hydrochloride is often compared with other berberine derivatives and similar alkaloids :
Berberine Phytosome: Enhanced absorption and bioavailability compared to berberine hydrochloride.
Berberine Fumarate and Berberine Succinate: Higher bioavailability than berberine hydrochloride.
Similar Compounds: Includes other isoquinoline alkaloids like palmatine and jatrorrhizine, which share similar pharmacological properties but differ in their molecular structures and specific effects.
Berberine hydrochloride stands out due to its extensive research and diverse applications in traditional and modern medicine.
Properties
Molecular Formula |
C20H19ClNO4+ |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrochloride |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1; |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


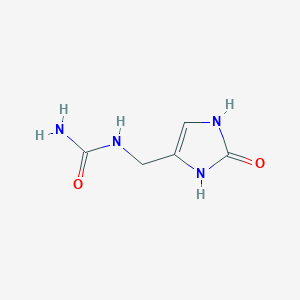
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
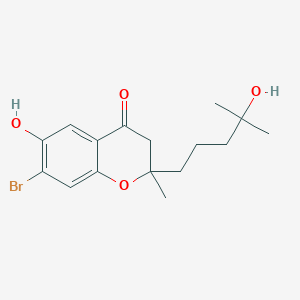
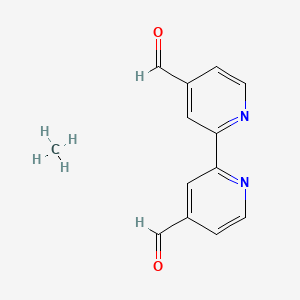
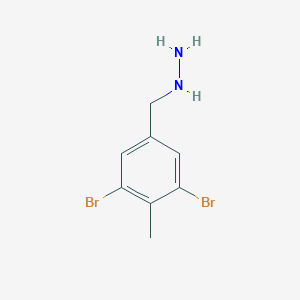



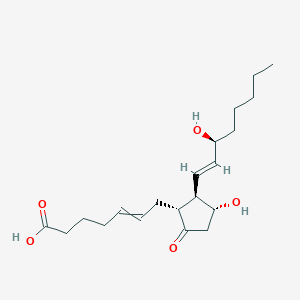
![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)
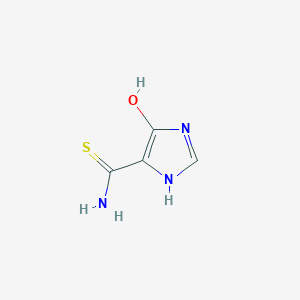
![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)
